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Compound of Interest

Compound Name: 4-hydroxy-N-n-butylphthalimide
Cat. No.: B8474113
Get Quote

Executive Summary

Compound: 4-Hydroxy-N-n-butylphthalimide Molecular Formula:

Molecular Weight: 219.24 g/mol Core Application: Intermediate in the synthesis of anti-
inflammatory agents; fluorescent probe scaffold; metabolite reference standard.[1]

This guide details the structural validation of 4-hydroxy-N-n-butylphthalimide using Nuclear
Magnetic Resonance (

H&

C NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). The protocols described
prioritize reproducibility and high-purity isolation.

Synthesis & Structural Logic

To understand the spectral data, one must first understand the molecular assembly.[1] The
compound is typically synthesized via the condensation of 4-hydroxyphthalic anhydride with n-
butylamine. This pathway defines the expected impurity profile (unreacted amine, anhydride
hydrolysis products) and solvent residuals.[1]
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Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical reaction pathway and logical fragmentation points
for MS analysis.
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Figure 1: Condensation pathway for the synthesis of the target phthalimide.[1]

Spectroscopic Data Specifications
Infrared Spectroscopy (FT-IR)

The phthalimide core exhibits a characteristic "doublet” in the carbonyl region due to symmetric
and asymmetric stretching of the imide ring.
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Frequency (

Functional Group Intensity Assignment Logic
)
) Phenolic hydroxyl
O-H Stretch 3100 — 3400 Broad, Medium
group (H-bonded).[1]
) Imide carbonyl
C=0 (Asym) 1760 — 1780 Weak/Medium )
asymmetric stretch.[1]
Imide carbonyl
C=0 (Sym) 1700 - 1720 Strong _
symmetric stretch.[1]
) ) Benzene ring skeletal
C=C Aromatic 1600, 1480 Medium
vibrations.[1]
Butyl chain (
C-H Aliphatic 2850 — 2960 Medium ,

) stretching.[1]

Diagnostic Insight: The presence of the broad OH band distinguishes this compound from the

non-hydroxylated parent N-butylphthalimide.[1]

Mass Spectrometry (MS)

lonization Mode: ESI+ (Electrospray lonization, Positive Mode) or EI (Electron Impact, 70 eV).

[1]
e Molecular lon:
219

(El) or 220

(ESI).

o Base Peak Logic: In El, phthalimides often cleave at the alkyl chain.[1]
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m/z Value lon Identity Fragmentation Mechanism

Molecular ion (stable aromatic

219
core).[1]
Loss of hydroxyl radical (rare,
202 usually requires ortho effect).
[1]
McLafferty-like rearrangement
176 or propyl loss from butyl chain.
[1]
Loss of butyl chain (
163 ), retaining the phthalimide
core.[1]
Direct cleavage of the N-butyl
162

group.[1]

Nuclear Magnetic Resonance (NMR)

Data is reported relative to TMS (

0.[1]0) in DMSO-
or

1]

H NMR (400 MHz, DMSO-

)

The spectrum is divided into the rigid aromatic core and the flexible aliphatic chain.[1]
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Shift ( Coupling (
Multiplicity Integral Assignment
ppm) Hz)

Exchangeable

10.50 Broad Singlet 1H _OH (Phenolic) ~ With
1
7.65 Doublet (d) 1H Ar-H (C7)
) Meta coupling
7.15 Singlet/Doublet 1H Ar-H (C3)
(weak).[1]
Doublet of
7.05 1H Ar-H (C6)
Doublets
N-CH
3.55 Triplet (t) 2H
N-CH
1.55 Quintet (m) 2H -CH -
-CH
1.28 Sextet (m) 2H -
-CH
0.89 Triplet (t) 3H -CH

Note on Aromatic Pattern: The 4-hydroxy substitution creates a 1,2,4-trisubstituted benzene
pattern.[1] The proton at position 3 (ortho to OH, meta to Carbonyl) typically appears most
upfield among aromatics or as a distinct singlet/doublet depending on resolution.

C NMR (100 MHz, DMSO-
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Shift (
Carbon Type Assignment
ppm)
Imide Carbonyls (Distinct due
168.5, 167.9 Quaternary (C=0)
to asymmetry).[1]
162.0 Quaternary (C-O) C4 (Attached to Hydroxyl).[1]
134.5 Quaternary C-Bridgehead.[1]
125.0 Methine (CH) Aromatic CH (C7).[1]
120.0 Methine (CH) Aromatic CH (C6).[1]
) Aromatic CH (C3 - Ortho to
108.5 Methine (CH)
OH).[1]
Methylene ( N-
375
) (Alpha).[1]
Methylene (
30.2 Alkyl Chain (Beta).[1]
)
Methylene (
19.5 Alkyl Chain (Gamma).[1]
)
Methy! (
13.6 Terminal Methyl.[1]

)

Experimental Protocols
Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent water peak interference.
e Massing: Weigh 5-10 mg of 4-hydroxy-N-n-butylphthalimide into a clean vial.

e Solvent Addition: Add 0.6 mL of DMSO-
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(99.9% D). DMSO is preferred over
due to the polarity of the hydroxyl group and to observe the phenolic proton.

« Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a
small plug of glass wool directly into the NMR tube.[1]

e Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure accurate integration of the aromatic protons.

Mass Spectrometry Workflow

Objective: Confirm molecular weight and fragmentation fingerprint.[1][2]

Dilution: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).

Injection: Dilute further to 10 pg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50).

Method: Direct Infusion or LC-MS (C18 column, Gradient 5% -> 95% B over 5 mins).

Detection: Scan range m/z 100-500.

Logical Validation (Graphviz)

The following diagram details the logical flow for interpreting the NMR spectrum to confirm the
structure, separating the aliphatic chain verification from the aromatic core substitution.
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Figure 2: Decision tree for structural validation via proton NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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